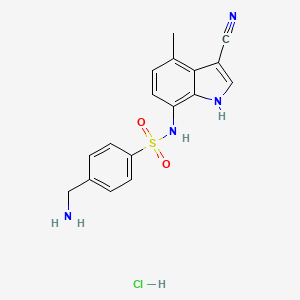
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole moiety, a sulfonamide group, and a cyano group. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonamide group and the cyano group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
化学反应分析
Types of Reactions
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in cancer research, where it is investigated for its ability to inhibit specific molecular pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex, leading to the degradation of RBM39, an essential mRNA splicing factor . This interaction disrupts the normal function of RBM39, resulting in the inhibition of cell proliferation, particularly in cancer cells.
相似化合物的比较
Similar Compounds
Indisulam: Another sulfonamide compound with similar anticancer properties.
E7820: A related compound with a similar structure and mechanism of action.
Tasisulam: A sulfonamide derivative with potential anticancer activity.
Uniqueness
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex. This interaction is not observed with other similar compounds, highlighting its potential as a targeted therapeutic agent.
属性
分子式 |
C17H17ClN4O2S |
|---|---|
分子量 |
376.9 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H16N4O2S.ClH/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14;/h2-7,10,20-21H,8,18H2,1H3;1H |
InChI 键 |
DNVOCSDSCFBZNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


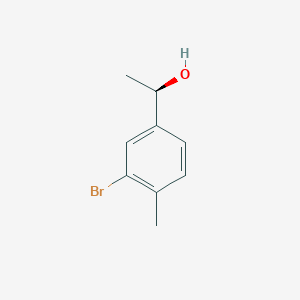
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
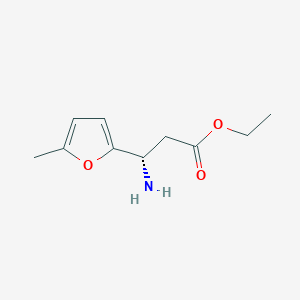
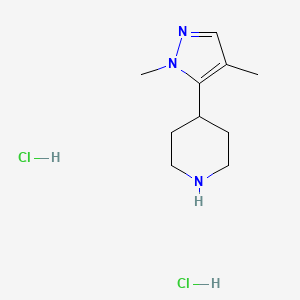

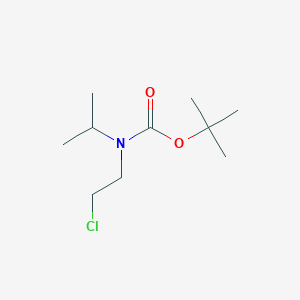
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
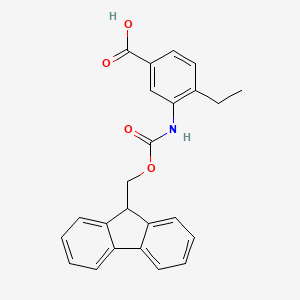
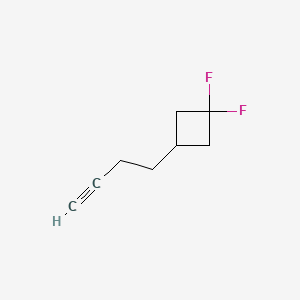
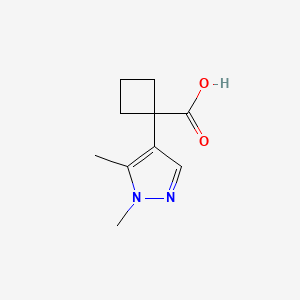
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
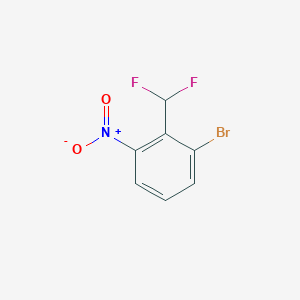
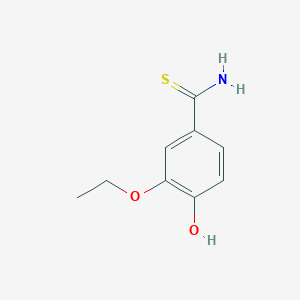
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
